molecular formula C5H6ClNO2S B12306411 rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride

Cat. No.: B12306411
M. Wt: 179.63 g/mol
InChI Key: WKNVLVDCXSBSBC-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C5H6ClNO2S and a molecular weight of 179.62 g/mol . This compound is characterized by the presence of a cyanocyclopropyl group attached to a methanesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride involves several steps. One common method includes the reaction of (1R,2R)-2-cyanocyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the presence of the cyanocyclopropyl group, which can impart distinct chemical and biological properties .

Properties

Molecular Formula

C5H6ClNO2S

Molecular Weight

179.63 g/mol

IUPAC Name

(2-cyanocyclopropyl)methanesulfonyl chloride

InChI

InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2

InChI Key

WKNVLVDCXSBSBC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C#N)CS(=O)(=O)Cl

Origin of Product

United States

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